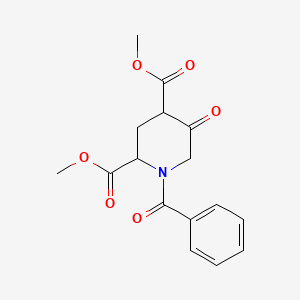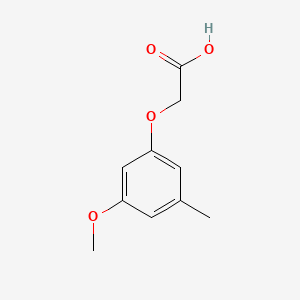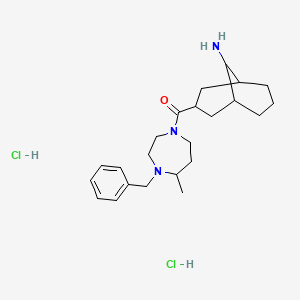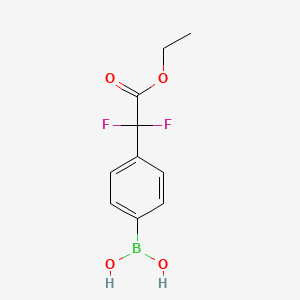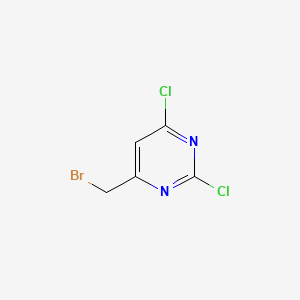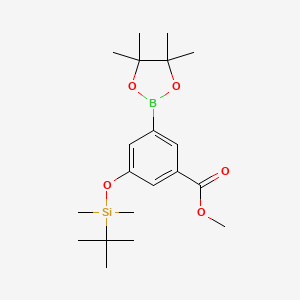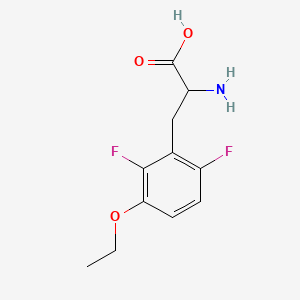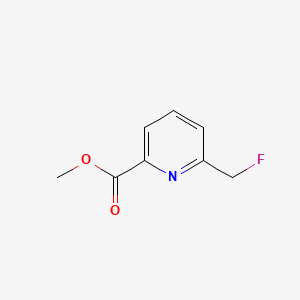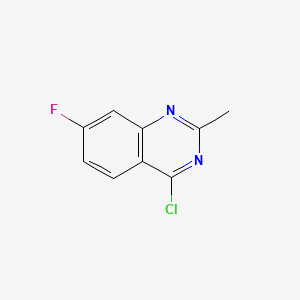
4-Chloro-7-fluoro-2-methylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Quinazolin-4 (3H)-one Derivatives : A novel complex involving a variant of 4-Chloro-7-fluoro-2-methylquinazoline was synthesized, demonstrating the potential for creating new compounds with this quinazoline structure as a base (L. Xi, 2014).
Synthesis of Quinolone Derivatives : Research has been conducted on the synthesis of quinolone derivatives, which are structurally related to 4-Chloro-7-fluoro-2-methylquinazoline, for potential biological activities (P. T. Izzo & V. Lee, 1988).
Antibacterial Quinolones : Studies on fluoroquinolones, closely related to the compound , have shown significant antibacterial activities against various bacterial strains (Y. Kuramoto et al., 2003).
Anticancer Drug Intermediates : The synthesis of derivatives of 4-Chloro-7-fluoro-2-methylquinazoline has been explored for their role as intermediates in small molecule anticancer drugs (Zhihui Zhou et al., 2019).
Apoptosis Inducers and Anticancer Agents : Certain 4-anilinoquinazolines, similar in structure to 4-Chloro-7-fluoro-2-methylquinazoline, have been identified as potent apoptosis inducers and effective anticancer agents (N. Sirisoma et al., 2009).
Thymidylate Synthase Inhibitors : Quinazoline antifolates, structurally related to 4-Chloro-7-fluoro-2-methylquinazoline, have been synthesized and tested as inhibitors of thymidylate synthase, an enzyme important in DNA synthesis (P. Marsham et al., 1990).
Catalytic Actions in Organic Synthesis : The catalytic action of salts on derivatives of 4-Chloroquinazolines, including 4-Chloro-7-fluoro-2-methylquinazoline, has been studied for their potential in organic synthesis (A. Miyashita et al., 1992).
Cytotoxic Agents with Antitubulin Activity : Novel isocombretaquinazolines, which are structurally related to 4-Chloroquinazolines, have been synthesized and found to exhibit cytotoxicity against human cancer cell lines and inhibit tubulin polymerization (M. Soussi et al., 2015).
Synthesis of Fluoroquinolone Derivatives for Antimicrobial Activity : The synthesis and screening of fluoroquinolone derivatives, which include structures similar to 4-Chloro-7-fluoro-2-methylquinazoline, have been carried out for their antimicrobial activity (A. R. Kumar et al., 2015).
Cytotoxicity of 4-Aminoquinoline Derivatives : The synthesis of 4-aminoquinoline derivatives and their evaluation for cytotoxic effects on human breast tumor cell lines suggests potential applications in cancer treatment (Haiwen Zhang et al., 2007).
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, 4-Chloro-7-fluoro-2-methylquinazoline is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The recommended precautionary statements are P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-7-fluoro-2-methylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2/c1-5-12-8-4-6(11)2-3-7(8)9(10)13-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYITXAMUKYQIFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676396 |
Source


|
| Record name | 4-Chloro-7-fluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-fluoro-2-methylquinazoline | |
CAS RN |
1206694-32-7 |
Source


|
| Record name | 4-Chloro-7-fluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

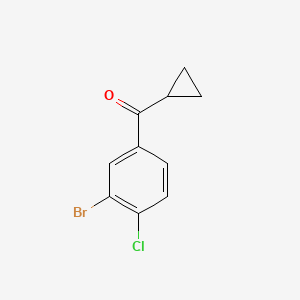
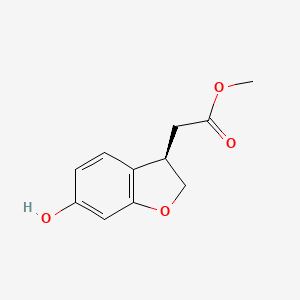
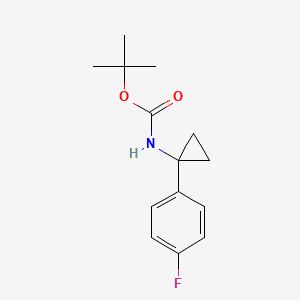
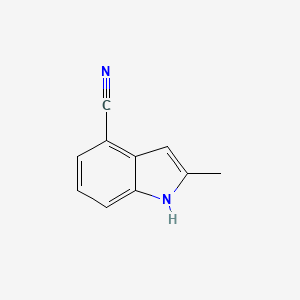
![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B567935.png)

